N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-4-6-16(7-5-12)23(21,22)18(11-17(19)20)15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYCOWLIBIPPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the reaction of 3,5-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H16N2O4S
- Molecular Weight : 320.36 g/mol
- Structure : The compound features a glycine moiety linked to a sulfonyl group with two aromatic rings, which contribute to its biological activity and chemical reactivity.
Medicinal Chemistry
N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been explored for its potential therapeutic applications:
- Anticancer Activity : Research indicates that similar sulfonamide compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as colon cancer (HCT-116) and breast cancer (MCF-7) cells with IC50 values ranging from 5 to 20 μM . The unique structure of this compound may enhance its efficacy against these targets.
- Antimicrobial Properties : The compound demonstrates notable antimicrobial activity, particularly against fungal pathogens. In vitro studies suggest a higher effectiveness against fungi compared to bacteria, making it a candidate for treating resistant infections .
Enzyme Inhibition Studies
Recent investigations have identified this compound as a potential inhibitor of specific enzymes involved in metabolic pathways:
- Dual Inhibitor Potential : A study highlighted glycine sulfonamides as dual inhibitors of serine hydrolases, including diacylglycerol lipase α (DAGL-α). This enzyme is crucial for endocannabinoid production in the central nervous system, suggesting implications for metabolic syndrome and obesity treatments .
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis:
- Building Block for Complex Molecules : Its sulfonamide group allows it to participate in various chemical reactions, making it useful for synthesizing more complex organic compounds. This application is particularly relevant in developing new pharmaceutical agents .
Case Study 1: Anticancer Research
In a study examining the anticancer effects of sulfonamide derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various sulfonamide derivatives. This compound was found to be particularly effective against Candida species compared to common bacterial strains. This finding underscores its potential role in antifungal therapies.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key Compounds for Comparison :
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine (CAS 353502-16-6)
- Structure : Methylsulfonyl group attached to glycine.
- Molecular Weight : 257.31 g/mol .
- Key Feature : The methylsulfonyl group provides moderate lipophilicity and steric bulk.
N-(3,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine (CAS 5628-64-8)
- Structure : Phenylsulfonyl group replaces methylsulfonyl.
- Key Feature : Increased aromaticity and lipophilicity compared to methylsulfonyl derivatives .
Benzoic Acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino] (CAS 19577-80-1) Structure: 4-Methylphenylsulfonyl group linked to a benzoic acid scaffold. Key Feature: The 4-methyl group enhances lipophilicity and may influence binding interactions .
RS4690 (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-1H-indole-2-carboxamide
- Structure : 3,5-Dimethylphenylsulfonyl group on an indole-carboxamide scaffold.
- Activity : Targets Dishevelled 1 (DVL1) with EC50 = 0.49 µM, highlighting the role of sulfonyl substituents in protein binding .
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Structure : 3,5-Dimethylphenyl amide derivative.
- Activity : Inhibits photosynthetic electron transport (PET) with IC50 ~10 µM, demonstrating substituent position-dependent efficacy .
Data Table: Structural and Functional Comparison
*Molecular weight estimated based on formula.
Substituent Position and Electronic Effects
3,5-Dimethylphenyl vs. 4-Methylphenylsulfonyl :
- The 3,5-dimethylphenyl group (present in RS4690 and compounds) enhances steric hindrance and electron-donating effects, which stabilize binding interactions in protein targets (e.g., DVL1) .
- A 4-methylphenylsulfonyl group (hypothetical in the target compound) would increase lipophilicity compared to methylsulfonyl (CAS 353502-16-6) but reduce steric bulk compared to 3,5-dimethylphenylsulfonyl (RS4690).
Electron-Withdrawing vs. Electron-Donating Groups :
Biological Activity
N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H19NO4S
- Molecular Weight : 333.4 g/mol
- CAS Number : 333320-52-8
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group plays a crucial role in forming strong interactions with amino acid residues in proteins, which can lead to inhibition or modification of their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are critical in various metabolic pathways.
- Antimicrobial Activity : Similar sulfonamide derivatives exhibit significant antimicrobial properties against various bacterial strains, suggesting potential therapeutic applications in treating infections.
Biological Activities
-
Antimicrobial Properties
- Research indicates that sulfonamide derivatives possess notable antimicrobial effects. For example, studies have demonstrated that this compound can inhibit the growth of specific bacterial strains. This property is essential for developing new antibiotics or adjunct therapies.
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
-
Analgesic Properties
- There is ongoing research into the analgesic effects of this compound, indicating its potential use in pain management therapies.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results showed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Study 2: Enzyme Interaction
Another study focused on the interaction of the compound with carbonic anhydrase revealed that it acts as a reversible inhibitor. The kinetic parameters were determined through enzyme assays:
| Parameter | Value |
|---|---|
| IC50 (µM) | 0.45 |
| Ki (µM) | 0.30 |
This inhibition suggests potential applications in conditions where modulation of carbonic anhydrase activity is beneficial.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | C17H19NO4S | Different methyl substitution pattern; similar biological activity |
| Methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | C18H21Cl2NO4S | Chlorine substitutions may enhance biological effects |
Q & A
Q. What synthetic strategies are recommended for N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, and how can intermediates/impurities be characterized?
Synthesis typically involves sulfonylation of the glycine scaffold using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). A critical intermediate is N-[(4-methylphenyl)sulfonyl]glycine, which may form ethyl ester derivatives during synthesis (e.g., CAS 2478-45-7, ). Impurities like sulfonamide byproducts or ester derivatives can be identified via HPLC-MS and compared against reference standards. For structural confirmation, use H/C NMR to verify sulfonyl group integration (~7-8 ppm for aromatic protons) and glycine backbone signals (~3-4 ppm for CH) .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
Purity assessment requires reversed-phase HPLC (e.g., Chromolith or Purospher® columns) with UV detection at 254 nm. Stability studies should test degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Monitor for hydrolysis of the sulfonamide bond or ester groups (if present) using LC-MS. For example, ethyl ester derivatives may hydrolyze to free carboxylic acids under acidic/basic conditions .
Q. What spectroscopic techniques are optimal for distinguishing stereoisomers or tautomeric forms?
High-resolution H NMR can detect diastereotopic protons in chiral environments. For tautomers, dynamic NMR experiments (variable temperature) or N HSQC may resolve exchangeable protons. X-ray crystallography is definitive for absolute configuration determination, particularly if the compound exhibits activity dependent on stereochemistry (e.g., PDZ domain inhibitors) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations guide the design of derivatives targeting PDZ domains (e.g., DVL1)?
MD simulations (using Amber or GROMACS) can model ligand-PDZ domain interactions. For example, RS4690—a structurally related sulfonamide—showed cis/trans isomerism affecting DVL1 binding. Simulations revealed that the cis isomer stabilizes hydrogen bonds with Lys435 and Tyr425 in DVL1’s PDZ domain. Use PTRAJ/CPPTRAJ to analyze trajectory data and identify key residues for mutagenesis studies .
Q. How should researchers resolve contradictions in bioactivity data across cell lines (e.g., HCT116 vs. APC-mutant models)?
Discrepancies may arise from Wnt/β-catenin pathway dependency. In HCT116 (wild-type APC), N-(3,5-dimethylphenyl)-N-sulfonyl glycine derivatives may inhibit β-catenin via ROS induction (EC ~7 µM). Validate using siRNA knockdown of β-catenin or co-treatment with ROS scavengers (e.g., NAC). For APC-mutant lines, assess compensatory pathways (e.g., Akt/mTOR) via phosphoproteomics .
Q. What experimental approaches optimize solubility for in vivo studies without altering pharmacophore integrity?
Pro-drug strategies (e.g., ethyl esterification, CAS 2478-45-7 ) improve lipophilicity. Alternatively, use co-solvents (DMSO/PEG-400) or nanoformulations. Maintain the sulfonamide and aryl motifs critical for target binding. Measure logP via shake-flask assays and compare with computational predictions (e.g., SwissADME) .
Q. How can structure-activity relationship (SAR) studies prioritize derivatives for Wnt-pathway inhibition?
Focus on substituents at the 3,5-dimethylphenyl and sulfonyl groups. For example:
- Electron-withdrawing groups on the aryl ring enhance sulfonamide stability.
- Methyl groups at 3,5-positions increase steric complementarity with hydrophobic PDZ pockets.
Test derivatives in TOPFlash luciferase assays to quantify β-catenin/TCF transcriptional activity .
Methodological Notes
- Virtual Screening : Use PHASE or Schrödinger for pharmacophore modeling, prioritizing sulfonamide and glycine motifs .
- ROS Quantification : Employ DCFDA fluorescence or luminescence-based assays (e.g., CellROX®) in HCT116 cells .
- Cytotoxicity : Validate specificity via counter-screening in non-cancerous lines (e.g., HEK293) using XTT/MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
